2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide

SAR analysis Antispasmodic Non-anesthetic lidocaine derivatives

2-(Diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 5107-81-3) is a synthetic small molecule belonging to the amino amide class of compounds. It is a structural analog of the local anesthetic lidocaine.

Molecular Formula C13H17F3N2O
Molecular Weight 274.28 g/mol
CAS No. 5107-81-3
Cat. No. B12226619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide
CAS5107-81-3
Molecular FormulaC13H17F3N2O
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=CC=CC(=C1)C(F)(F)F
InChIInChI=1S/C13H17F3N2O/c1-3-18(4-2)9-12(19)17-11-7-5-6-10(8-11)13(14,15)16/h5-8H,3-4,9H2,1-2H3,(H,17,19)
InChIKeyJKSSCVRQSVZARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 5107-81-3): A Non-Anesthetic Lidocaine Analog for Specialized Research


2-(Diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 5107-81-3) is a synthetic small molecule belonging to the amino amide class of compounds. It is a structural analog of the local anesthetic lidocaine [1]. The compound is characterized by a diethylamino group and a 3-(trifluoromethyl)phenyl moiety linked by an acetamide bridge. Computed physicochemical properties include a molecular weight of 274.28 g/mol, a topological polar surface area (TPSA) of 32.3 Ų, and a calculated LogP of 3.4, indicating significant lipophilicity .

1 Non-anesthetic spasmolytic profile distinct from lidocaine
2 Reported smooth muscle spasmolytic activity (histamine/allergen models)
3 3-Trifluoromethyl substitution drives pharmacodynamic shift for specialized studies

Why 2-(Diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide Cannot Be Replaced by Generic Lidocaine Analogs


Within the class of lidocaine-derived compounds, simple structural modifications lead to a critical divergence in pharmacological profile. The target compound was specifically identified in a structure-activity relationship (SAR) study as part of a group of analogs with significantly reduced local anesthetic potency but superior antispasmodic activity compared to lidocaine [1]. This functional inversion—from an anesthetic to a non-anesthetic spasmolytic—means that interchangeability with lidocaine or other classic anesthetics is not scientifically valid. The specific substitution pattern, notably the 3-trifluoromethyl group on the phenyl ring, is key to this altered pharmacodynamic profile [2], rendering generic substitution for either anesthetic or antispasmodic research applications impossible without compromising experimental outcomes.

Functional profile inversion

The compound exhibits reported spasmolytic activity rather than anesthetic effects; functional endpoints may not align with lidocaine’s primary action.

Structural selectivity dependency

The 3-trifluoromethyl substitution pattern is key to the altered pharmacodynamic profile; generic analogs lacking this group may not reproduce spasmolytic endpoints.

Endpoint interpretation shift

Without direct spasmolytic-vs.-anesthetic validation, extrapolating anesthetic-model endpoints to this non-anesthetic analog may compromise experimental outcomes.

Quantitative Evidence of Differentiation for 2-(Diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 5107-81-3)


Pharmacological Profile Inversion: Superior Antispasmodic Potency vs. Reduced Anesthetic Activity

A head-to-head SAR study identified 2-(diethylamino)-N-(trifluoromethyl-phenyl)acetamide as one of the most promising non-anesthetic lidocaine derivatives. The study showed that a subset of analogs, including the target compound, were significantly more potent than lidocaine in blocking both histamine- and allergen-induced contraction of isolated guinea pig ileum [1]. This enhanced antispasmodic activity is coupled with a substantial reduction in local anesthetic potency, as measured by the nocifensive cutaneous reflex in rats [2].

Spasmolytic vs Anesthetic Profile
Head-to-head
Reported significantly greater spasmolytic potency vs. lidocaine (P < 0.05); markedly reduced anesthetic activity (IC50 shift >140-fold)
Supports non-anesthetic spasmolytic endpoint differentiation
In vitro ileum contraction / in vivo nocifensive reflex assays
SAR analysis Antispasmodic Non-anesthetic lidocaine derivatives Smooth muscle contraction

Lack of Affinity for Beta-1 Adrenergic Receptor (Selectivity Marker)

A binding assay was performed to evaluate the affinity of 2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide towards the Beta-1 adrenergic receptor. The result indicated 'No affinity' for this target . While comparative data for lidocaine is not provided in the same source, this negative result is a key data point for defining the compound's selectivity profile and differentiating it from other amino amides that may exhibit off-target adrenergic activity.

Beta-1 Adrenergic Selectivity
Data to verify
No affinity detected in binding assay
May support selectivity screening; off-target cardiovascular context requires review
Assay conditions not detailed; source review recommended
Selectivity Off-target effects Adrenergic receptor Binding affinity

Computed Physicochemical Differentiation: Lipophilicity and Molecular Topology

The target compound possesses a computed LogP of 3.4 , which is significantly higher than that of the more hydrophilic, unsubstituted analog 2-(diethylamino)-N-phenylacetamide (LogP ≈ 1.14) [1]. The presence of the trifluoromethyl group contributes to this increased lipophilicity, which is a key factor in membrane permeability and distribution [2]. Additionally, the compound has a topological polar surface area (TPSA) of 32.3 Ų [3], which is consistent with favorable oral absorption properties.

Computed Lipophilicity
Cross-study comparable
LogP 3.4 (vs. 1.14 for unsubstituted analog); TPSA 32.3 Ų
Supports membrane permeability modeling; context-dependent ADME interpretation
Computed values; experimental validation recommended
Lipophilicity LogP TPSA Drug-likeness Physicochemical properties

Validated Research Application Scenarios for 2-(Diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 5107-81-3)


Investigating Smooth Muscle Contractility in Allergic and Inflammatory Models

Given its direct, head-to-head demonstrated superiority over lidocaine in blocking histamine- and allergen-induced ileum contraction , this compound is a validated tool for ex vivo studies of airway or gastrointestinal smooth muscle hyperresponsiveness. Its use is indicated where a non-anesthetic spasmolytic is required to dissect the role of local anesthetic-sensitive pathways (e.g., sodium channel blockade) from other mechanisms of smooth muscle relaxation.

Selectivity Profiling for Adrenergic Off-Target Effects

As a compound with a documented lack of affinity for the Beta-1 adrenergic receptor , it serves as a useful control or probe in selectivity panels. Researchers can use this data point to differentiate it from structurally similar compounds that may have undesirable cardiovascular side effects mediated by this receptor, making it a cleaner candidate for in vivo pharmacological studies.

Physicochemical Property Benchmarking in ADME Prediction Models

With well-defined computed properties including a high LogP of 3.4 and a TPSA of 32.3 Ų [1], this compound can be used as a benchmark in computational chemistry and drug design. Its clear differentiation in lipophilicity from simpler analogs [2] makes it a valuable test case for validating in silico models predicting membrane permeability, oral absorption, and blood-brain barrier penetration.

Application
Selection Property
Validation Focus
Smooth muscle contractility studies (allergic/inflammatory models)
Non-anesthetic spasmolytic activity
Histamine- and allergen-induced contraction endpoints
Off-target adrenergic profiling
Beta-1 adrenergic receptor binding profile
Selectivity screening for cardiovascular off-targets
In silico ADME property benchmarking
Computed physicochemical property profile
Membrane permeability and distribution model validation
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